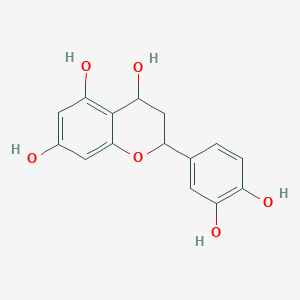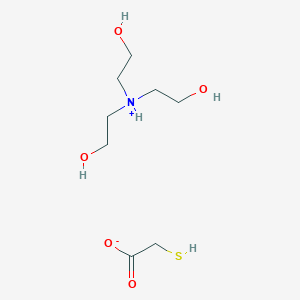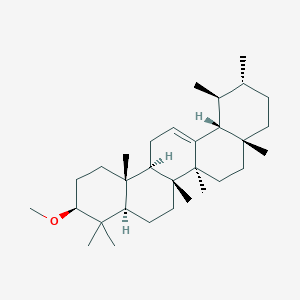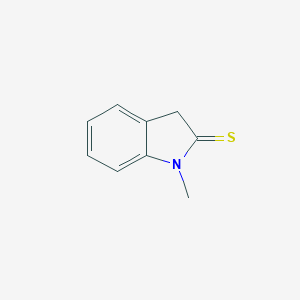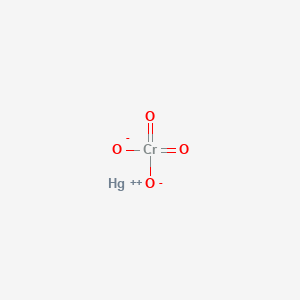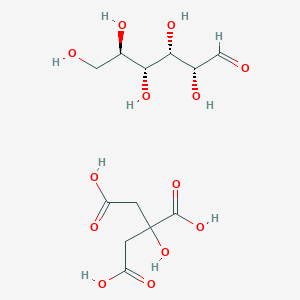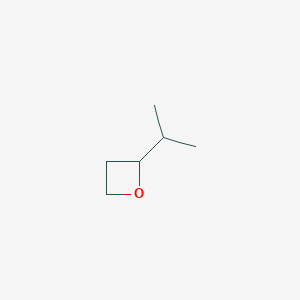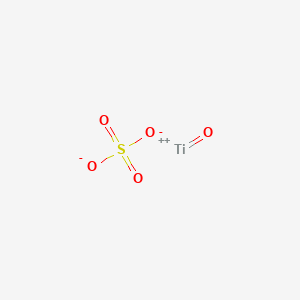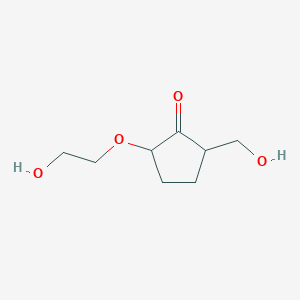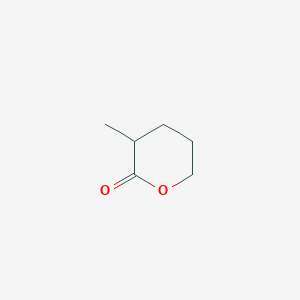
3-Methyloxan-2-one
説明
3-Methyloxan-2-one is a chemical compound with the molecular formula C6H10O2 . It has an average mass of 114.142 Da and a monoisotopic mass of 114.068077 Da . It is also known as 2H-Pyran-2-one, tetrahydro-3-methyl-, and 2-Methyl-5-hydroxypentanoic acid lactone .
Molecular Structure Analysis
The molecular structure of 3-Methyloxan-2-one consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.0±0.1 g/cm3, a boiling point of 215.7±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .Physical And Chemical Properties Analysis
3-Methyloxan-2-one has several notable physical and chemical properties. It has a density of 1.0±0.1 g/cm3, a boiling point of 215.7±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 45.2±3.0 kJ/mol, and it has a flash point of 79.8±15.9 °C . The index of refraction is 1.431, and it has a molar refractivity of 29.5±0.3 cm3 .科学的研究の応用
- Application Summary : 3-Methyloxan-2-one (also known as 2-MeOx) has been identified as a sustainable lipophilic solvent that can substitute hexane for the green extraction of natural products .
- Methods of Application : The extraction process involves using 2-MeOx as a solvent to extract lipophilic foodstuff and natural products . The exact procedures and parameters would depend on the specific extraction process being used.
- Results or Outcomes : The use of 2-MeOx has been shown to be an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic foodstuff and natural products .
- Application Summary : 3-Methyloxan-2-one (also known as 3-methoxybutan-2-one or MO) has been used as a bio-based solvent .
- Methods of Application : The production of MO involves the methylation of acetoin with dimethyl carbonate in a one-step process . The exact procedures and parameters would depend on the specific synthesis process being used.
- Results or Outcomes : The resulting product, MO, was successfully evaluated as a bio-based solvent .
Scientific Field
Scientific Field
- Scientific Field : Cosmetics and Pharmaceuticals
- Application Summary : 2-Methyloxolane (2-MeOx) can be used for extraction of cosmetics (COSMOS label) or pharmaceuticals .
- Methods of Application : The extraction process involves using 2-MeOx as a solvent to extract lipophilic compounds from cosmetics or pharmaceuticals . The exact procedures and parameters would depend on the specific extraction process being used.
- Results or Outcomes : The use of 2-MeOx has been shown to be an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic compounds from cosmetics or pharmaceuticals . Applications for use as food/feed extraction solvent are now under review in several territories and the first approvals should be granted in 2021–2022 .
- Scientific Field : Industrial Applications
- Application Summary : 3-Methyloxan-2-one (also known as 2-MeOx) is a bio-based solvent that can be used in various industrial applications .
- Methods of Application : The use of 2-MeOx in industrial applications would depend on the specific process being used .
- Results or Outcomes : The use of 2-MeOx has been shown to be an environmentally and economically viable alternative to conventional petroleum-based solvents for various industrial applications .
特性
IUPAC Name |
3-methyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-3-2-4-8-6(5)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEHEHYVDRYEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909872 | |
| Record name | 3-Methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyltetrahydro-2h-pyran-2-one | |
CAS RN |
10603-03-9 | |
| Record name | α-Methyl-δ-valerolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-one, tetrahydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010603039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



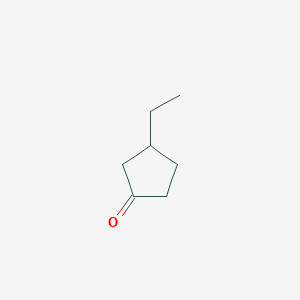

![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)
